Product packaging for Barium lithium fluoride(Cat. No.:CAS No. 239475-23-1)

Barium lithium fluoride

Cat. No.: B14239166
CAS No.: 239475-23-1
M. Wt: 201.3 g/mol
InChI Key: NXEFKYQFCUFLNF-UHFFFAOYSA-K
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Description

Barium lithium fluoride is a useful research compound. Its molecular formula is BaF3Li and its molecular weight is 201.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula BaF3Li B14239166 Barium lithium fluoride CAS No. 239475-23-1

Properties

CAS No.

239475-23-1

Molecular Formula

BaF3Li

Molecular Weight

201.3 g/mol

IUPAC Name

lithium;barium(2+);trifluoride

InChI

InChI=1S/Ba.3FH.Li/h;3*1H;/q+2;;;;+1/p-3

InChI Key

NXEFKYQFCUFLNF-UHFFFAOYSA-K

Canonical SMILES

[Li+].[F-].[F-].[F-].[Ba+2]

Origin of Product

United States

Fundamental Research Paradigms of Barium Lithium Fluoride

Significance in Advanced Inorganic Materials Science

Barium Lithium Fluoride (B91410) (BaLiF₃) is a ternary fluoride compound that has garnered considerable attention in inorganic materials science due to its unique combination of structural, optical, and ionic properties. It crystallizes in the cubic inverse-perovskite structure with the space group Pm-3m. materialsproject.orgtugraz.atufabc.edu.br In this structure, the larger Barium (Ba²⁺) cation and the smaller Lithium (Li⁺) cation effectively swap positions compared to a standard perovskite, with Li⁺ occupying the center of a fluorine octahedron (LiF₆) and Ba²⁺ occupying the center of a fluorine dodecahedron (BaF₁₂). materialsproject.orgufabc.edu.br This structural arrangement is fundamental to its properties.

One of the most significant aspects of BaLiF₃ is its utility as a host material for various dopant ions, which allows for the tuning of its properties for specific applications. Its large band gap and ability to accommodate dopants make it a candidate for optical materials. osti.gov Fluoride single crystals like BaLiF₃ are noted for their high potential as window materials in the ultraviolet (UV) and vacuum-ultraviolet (VUV) regions because of their short wavelength absorption edges. osti.gov This makes them relevant for technologies such as 157 nm projection semiconductor lithography. osti.gov

The compound is also a significant scintillator material, capable of detecting ionizing radiation. researchgate.netosti.govsamaterials.com Scintillators are materials that emit light when they absorb radiation, and BaLiF₃ has been investigated for detecting gamma rays and neutrons. samaterials.comcern.ch Research has focused on its two primary luminescence processes: fast core-valence luminescence (CVL) and slower self-trapped exciton (B1674681) (STE) luminescence. researchgate.netcern.ch The CVL property is particularly important for applications requiring fast response times, such as in high-energy physics experiments. osti.gov

Furthermore, BaLiF₃ exhibits interesting ionic conductivity characteristics. tugraz.atresearchgate.net While coarse-grained BaLiF₃ has a certain level of ionic conductivity, research has shown that nanocrystalline forms of the material, prepared through methods like high-energy ball milling, can exhibit a drastic increase in ionic conductivity by several orders of magnitude. tugraz.atresearchgate.net This enhanced ionic transport in the nanocrystalline state opens up possibilities for its use in solid-state ionic devices.

The table below summarizes key structural and physical properties of Barium Lithium Fluoride.

Table 1: Selected Properties of this compound (BaLiF₃)
Property Value / Description Reference(s)
Crystal Structure Inverse Perovskite tugraz.atufabc.edu.br
Space Group Cubic, Pm-3m (No. 221) materialsproject.orgtugraz.at
Lattice Parameter (a) ~3.995 - 4.04 Å semanticscholar.orgaip.org
Coordination Numbers Li⁺: 6 (octahedral), Ba²⁺: 12 (dodecahedral) materialsproject.orgufabc.edu.br
Calculated Band Gap ~6.62 eV (Direct) semanticscholar.org
Calculated Formation Energy -3.96 eV/atom semanticscholar.org
Applications Scintillator, UV/VUV optical material, Solid-state ionics, Laser host osti.govosti.govresearchgate.net

Historical Trajectories and Current Research Foci on Complex Fluoride Systems

The study of complex fluoride systems like BaLiF₃ has evolved significantly since their initial discovery. Early research, such as the work by Ludekens and Welch in 1952, identified new double-fluoride structures, including the ABF₃ perovskite type. materialsproject.org BaLiF₃ was recognized as having an "inverted" fluoroperovskite structure. ufabc.edu.br For many years, research focused on understanding the fundamental crystal structure and the synthesis of bulk, single-crystal forms, often via high-temperature solid-state reactions or the Czochralski technique for crystal growth. ufabc.edu.brresearchgate.netaip.org

Early investigations into its properties centered on its potential as a scintillator material and the effects of radiation. researchgate.net Studies identified F-centers (anion vacancies occupied by electrons) and other radiation-induced defects, which are crucial for understanding the material's stability and performance in high-radiation environments. researchgate.netresearchgate.net

Current research has diversified into several key areas, driven by advancements in synthesis techniques and characterization methods. A major focus is on nanomaterials . The mechanosynthesis of nanocrystalline BaLiF₃ by high-energy ball milling at room temperature represents a significant shift from traditional high-temperature methods. tugraz.atresearchgate.net This technique produces phase-pure nanocrystals (with diameters around 30 nm) that exhibit significantly higher ionic conductivity compared to their microcrystalline counterparts, a property attributed to the high density of grain boundaries and structural disorder. researchgate.net

Another prominent research trajectory is the doping of BaLiF₃ to create novel functional materials.

Luminescent Materials: Doping with rare-earth and transition metal ions is being explored to develop phosphors and laser media. For instance, doping with Cobalt (Co²⁺) has been investigated for its potential as a vibronic active laser medium in the near-infrared region. ufabc.edu.br The co-doping with Cerium (Ce³⁺) and Terbium (Tb³⁺) has been shown to produce a promising green-emitting phosphor, where an efficient energy transfer occurs from Ce³⁺ to Tb³⁺. researchgate.net

Nuclear Optical Clocks: A highly novel research direction is the investigation of thorium-doped BaLiF₃ (Th:BaLiF₃) as a candidate material for a solid-state nuclear clock. aps.org This futuristic application leverages the unique nuclear transition of the Thorium-229 (B1194898) isomer within the stable crystal lattice of BaLiF₃.

Theoretical modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool. semanticscholar.orgaip.org These computational studies provide insights into the structural, electronic, elastic, and optical properties of BaLiF₃ and its analogues. semanticscholar.org DFT calculations have been used to predict properties like band gaps, formation energies, and the mechanical stability of the perovskite structure, guiding experimental synthesis and characterization. semanticscholar.org

The table below details some of the dopants studied in BaLiF₃ and their associated research interest.

Table 2: Research on Doped this compound (BaLiF₃)
Dopant Ion Research Focus Potential Application Reference(s)
Cerium (Ce³⁺) Scintillation properties, Energy transfer Fast scintillators, Phosphors cern.chresearchgate.net
Terbium (Tb³⁺) Green luminescence via energy transfer from Ce³⁺ Green-emitting phosphors researchgate.net
Cobalt (Co²⁺) Spectroscopic characterization, Near-infrared emission Vibronic active laser media ufabc.edu.br
Nickel (Ni²⁺) Near-infrared emission Vibronic active laser media ufabc.edu.br
Lead (Pb²⁺) Spectroscopic characterization of Pb⁺(1) centers Laser-active media researchgate.net
Thorium (Th) Host for Th-229 isomer Solid-state nuclear optical clock aps.org

Synthesis and Crystal Growth Methodologies for Barium Lithium Fluoride

Controlled Growth Techniques for Single Crystals

The fabrication of large, high-quality single crystals of BaLiF₃ is essential for its application in optics and laser systems. This is primarily achieved through high-temperature melt growth techniques such as the Czochralski and Bridgman-Stockbarger methods.

Czochralski Growth Parameters and Optimization

The Czochralski (CZ) method is a widely used technique for producing large, high-quality single crystals. icm.edu.plarxiv.org For BaLiF₃, this process involves pulling a seed crystal from a melt under precisely controlled conditions. researchgate.net A key challenge in the growth of BaLiF₃ is its incongruent melting behavior, which means it decomposes upon melting. researchgate.net Consequently, the growth must be carried out from a non-stoichiometric melt, typically rich in lithium fluoride (B91410) (LiF). researchgate.net

Researchers have successfully grown BaLiF₃ single crystals using the Czochralski technique with automatic diameter control. researchgate.net The starting materials are high-purity powders of barium fluoride (BaF₂) and LiF. aps.org To counteract the effects of incongruent melting, a specific melt composition is required. For instance, studies have used molar ratios of LiF to BaF₂ ranging from 57:43 to 60:40. researchgate.netaps.org The growth is conducted in a controlled atmosphere, often a mix of an inert gas like Argon (Ar) and a reactive gas such as Carbon Tetrafluoride (CF₄) or Hydrogen Fluoride (HF), to prevent oxidation. researchgate.netaps.org

The quality of the resulting crystal is highly dependent on the growth parameters. The orientation of the seed crystal plays a significant role; growth in the <111> direction with a flat interface has been shown to yield crystals with good optical and crystalline quality. researchgate.net

ParameterValue / ConditionSource(s)
Melt Composition 57 mol% LiF, 43 mol% BaF₂ researchgate.netaps.org
Crucible Material Platinum (Pt) or Ultrapure Graphite researchgate.netaps.org
Growth Atmosphere Ar and CF₄ mixture or HF gas researchgate.netaps.org
Pulling Rate 1 - 2 mm/h researchgate.netaps.org
Rotation Rate 8 - 20 rpm researchgate.netaps.org
Seed Orientation <111> or <100> researchgate.netaps.org
Post-Growth Cooling Slow cooling to room temperature over ~24 hours aps.org

Bridgman-Stockbarger Variations and Their Applicability to Fluoride Systems

The Bridgman-Stockbarger (BS) method is another prominent technique for growing single crystals, including various fluorides. wikipedia.org The method involves melting the polycrystalline material in a sealed crucible which is then slowly moved through a temperature gradient to initiate crystallization from a seed at the cooler end. wikipedia.org This technique is particularly well-suited for growing fluoride crystals like LiF and other alkaline earth fluorides because it can be performed in a vacuum, minimizing thermal stresses and producing high-quality optical material. arizona.edu

For materials like BaLiF₃ that melt incongruently, the Bridgman technique can be adapted. researchgate.net This requires a programmed, nonlinear acceleration of the crucible's movement to maintain a constant growth rate. researchgate.net The BS method and its variations are valued for their ability to produce boules with uniform composition and minimal structural defects. bas.bg The furnace design often incorporates multiple temperature zones, including an adiabatic zone, to ensure a planar crystallization front, which is crucial for normal, high-quality growth. bas.bguctm.edu This level of control makes the BS method highly applicable for producing various single and mixed alkaline earth metal fluoride crystals for laser and optical applications. researchgate.net

FeatureApplicability to Fluoride SystemsSource(s)
Principle Directional solidification by moving a crucible through a thermal gradient. wikipedia.org
Atmosphere Control Can be performed in a vacuum or controlled atmosphere to prevent contamination. arizona.edu
Stress Minimization Slow cooling rates help to minimize internal stresses in the grown crystal. arizona.edu
Adaptability Can be modified with nonlinear crucible lowering rates for incongruently melting materials. researchgate.net
Crystal Quality Capable of producing large, high-grade optical crystals with negligible defects. bas.bg

Low-Temperature and Solution-Based Synthesis Approaches

In addition to high-temperature methods for bulk crystals, various low-temperature and solution-based routes have been developed to synthesize BaLiF₃, often in the form of powders, phosphors, and nanocrystals.

Hydrothermal Synthesis Routes for Barium Lithium Fluoride Phosphors

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully employed to create phase-pure BaLiF₃ phosphors. researchgate.netresearchgate.net The process typically involves heating a mixture of precursors in a sealed vessel, such as a Teflon-lined autoclave. acs.org

For BaLiF₃, the synthesis can start from simple fluoride salts like LiF and BaF₂ in water, or from hydroxide (B78521) solutions of lithium and barium with a fluorine source like ammonium (B1175870) bifluoride (NH₄HF₂). acs.org The reaction is carried out at temperatures ranging from 120 to 200°C for several days. researchgate.netacs.org This method is particularly useful for creating doped phosphors, where ions like Cerium (Ce³⁺) and Terbium (Tb³⁺) are incorporated into the BaLiF₃ host lattice during synthesis to impart specific luminescent properties. researchgate.netresearchgate.net

ParameterValue / ConditionProductSource(s)
Temperature 200 °CCe³⁺/Tb³⁺ co-doped BaLiF₃ phosphors researchgate.netresearchgate.net
Duration 5 daysCe³⁺/Tb³⁺ co-doped BaLiF₃ phosphors researchgate.netresearchgate.net
Temperature 120 - 240 °CUndoped LiBaF₃ crystals acs.org
Precursors LiF, BaF₂, water, dopant ions (e.g., Ce, Tb)Doped BaLiF₃ phosphors researchgate.netresearchgate.netacs.org
Mineralizer HF or NH₄HF₂ can be used.Undoped LiBaF₃ crystals acs.org

Precursor-Derived Synthesis through Pyrolysis of Metal Organic Compounds

An alternative route to BaLiF₃ involves the thermal decomposition, or pyrolysis, of metal-organic precursors. researchgate.netresearchgate.net A common approach is the "TFA route," which uses metal trifluoroacetates. rsc.org In this process, metal precursors such as metal alkoxides or acetates are reacted with trifluoroacetic acid in an organic solvent. rsc.org This reaction forms a metal trifluoroacetate (B77799) precursor sol.

This sol can then be used to create films or gels, which are subsequently heated. The thermal decomposition of the mixed-metal trifluoroacetate precursor yields the desired complex metal fluoride, BaLiF₃. researchgate.netresearchgate.net This method is advantageous as it allows for synthesis at lower temperatures compared to melt growth and provides a pathway to create homogenous complex metal fluorides. researchgate.netrsc.org

StepDescriptionSource(s)
1. Precursor Formation Metal alkoxides or acetates are reacted with trifluoroacetic acid in an organic solvent. rsc.org
2. Sol-Gel Formation A metal trifluoroacetate precursor sol is formed. rsc.org
3. Thermal Decomposition The precursor is heated (pyrolyzed) to decompose the organic components. researchgate.netrsc.org
4. Final Product Perovskite-type this compound (BaLiF₃) is formed. researchgate.netresearchgate.net

Nanocrystal Fabrication via Microemulsion Methods

To produce BaLiF₃ at the nanoscale, microemulsion methods have proven effective. ccspublishing.org.cn This technique utilizes reverse micelles—nanosized water droplets dispersed in an oil phase, stabilized by a surfactant—as nanoreactors. researchgate.net For the synthesis of BaLiF₃ nanocrystals, a common system consists of cetyltrimethylammonium bromide (CTAB) as the surfactant, 2-octanol (B43104) as the oil phase, and water. ccspublishing.org.cn

The synthesis is carried out by mixing two separate microemulsions, one containing the barium and lithium ions and the other containing the fluoride source. When the microemulsions are mixed, the collision and fusion of the reverse micelles allow the reactants to combine within the nanosized water pools, leading to the nucleation and growth of BaLiF₃ nanocrystals. ccspublishing.org.cnresearchgate.net The size of the resulting nanocrystals can be controlled by adjusting parameters such as the water content and reaction time. ccspublishing.org.cn

ComponentRoleMaterial ExampleSource(s)
Surfactant Stabilizes the water-in-oil emulsion, forms reverse micelles.Cetyltrimethylammonium bromide (CTAB) ccspublishing.org.cn
Oil Phase The continuous solvent phase.2-octanol ccspublishing.org.cn
Aqueous Phase Nanosized water droplets containing the reactants.Water ccspublishing.org.cn
Reactants Dissolved in the aqueous phase of separate microemulsions.Barium/Lithium salts and a fluoride source ccspublishing.org.cnresearchgate.net

Reaction Mechanisms in this compound Formation

The formation of this compound can be achieved through different reaction mechanisms, primarily categorized as solid-state and liquid-phase pathways. The choice of method influences the reaction kinetics, phase purity, and final properties of the material.

Solid-state synthesis is a common method for producing polycrystalline BaLiF₃. This typically involves the high-temperature reaction of precursor materials.

Reaction Precursors and Conditions: The synthesis of BaLiF₃ via solid-state reaction commonly utilizes barium fluoride (BaF₂) and lithium fluoride (LiF) as the starting materials. researchgate.net The powders are intimately mixed in a stoichiometric ratio and heated to elevated temperatures to facilitate the reaction. Mechanochemical synthesis, a form of solid-state reaction that uses mechanical energy from high-energy ball milling to induce chemical reactions, has also been successfully employed to produce nanocrystalline BaLiF₃ at room temperature. researchgate.netrsc.org

Phase Evolution: During the solid-state reaction, the constituent ions diffuse across the interfaces of the reactant particles to form the BaLiF₃ product. concordia.ca The process is diffusion-limited, meaning the rate of reaction is controlled by how quickly the ions can move through the solid material. concordia.ca In mechanochemical synthesis, the evolution of the BaLiF₃ phase can be monitored as a function of milling time. X-ray powder diffraction (XRPD) patterns show the gradual appearance and intensification of BaLiF₃ peaks, while the peaks corresponding to the starting materials, BaF₂ and LiF, diminish. researchgate.netrsc.org Interestingly, even when XRPD indicates the completion of the reaction, techniques like 19F MAS NMR can reveal the presence of residual starting materials, highlighting the sensitivity of different characterization methods. rsc.org

The table below summarizes the key aspects of solid-state synthesis of BaLiF₃.

Table 1: Key Aspects of Solid-State Synthesis of BaLiF₃
ParameterDescription
Precursors Barium Fluoride (BaF₂), Lithium Fluoride (LiF)
Reaction Type Conventional high-temperature sintering or mechanochemical milling
Driving Force Thermal energy or mechanical energy
Phase Formation Nucleation and growth at the interface of reactant particles
Key Challenge Achieving complete reaction and high phase purity

In multi-component systems, the formation of a liquid phase can significantly influence the sintering and formation of the desired compound. While not always the primary method for BaLiF₃ synthesis, understanding liquid-phase phenomena is crucial, especially when additives are used or in complex fluoride systems.

Role of Liquid Phase: The presence of a liquid phase during sintering can enhance the densification process by providing a fast diffusion path for the constituent ions. researchgate.netrefractorymetal.org This is a common strategy in the production of various ceramic materials where a small amount of a low-melting-point additive is introduced to form a liquid at the sintering temperature. researchgate.netmontana.edu For instance, lithium fluoride itself is often used as a sintering aid for other materials like barium titanate (BaTiO₃) because it forms a liquid phase at temperatures around 740°C, significantly lowering the required processing temperature. cambridge.orgmst.edu

Multi-Component Systems: In systems containing multiple fluoride compounds, the formation of a liquid phase is governed by the phase diagram of the specific components. For example, in fluorine-saturated granitoid melts, the separation of a fluoride-rich liquid phase can occur. researchgate.net The composition of this liquid phase will depend on the relative affinities of the various cations for the fluoride melt. researchgate.net In the context of BaLiF₃, if synthesized in a flux or with additives that form a low-temperature eutectic, a liquid phase could be involved in the transport of barium and lithium ions, facilitating the reaction and crystal growth. The design of multicomponent alloys for sintering often relies on the sequential formation and redissolution of a secondary phase, which can be a liquid, to accelerate densification. nih.gov

The table below outlines the general principles of liquid-phase formation in multi-component sintering.

Table 2: Principles of Liquid-Phase Formation in Sintering
PrincipleDescription
Mechanism Formation of a liquid phase at grain boundaries.
Function Acts as a high-speed diffusion path for ions.
Effect Enhances densification and can lower sintering temperature.
Control Dependent on the phase diagram of the components and the sintering temperature.

Solid-State Reaction Pathways and Phase Evolution

Purification Strategies for High-Purity this compound Precursors and Products

The purity of the final BaLiF₃ crystal is heavily dependent on the purity of the starting materials, BaF₂ and LiF. Impurities, particularly transition metals and oxygen-containing species, can degrade the optical and other physical properties of the crystal. lanl.govresearchgate.net Therefore, purification of both the precursors and the final product is a critical step.

Purification of Precursors:

Lithium Fluoride (LiF): Zone refining is a common technique used to purify LiF powder. This method involves passing a molten zone along a solid rod of the material, causing impurities to segregate to one end, which is then discarded. dumdummotijheelcollege.ac.in Multiple passes of the molten zone can significantly reduce the concentration of impurities like iron and barium. Chelate-assisted solvent extraction is another method that has been explored for purifying LiF. lanl.gov

Barium Fluoride (BaF₂): High-purity BaF₂ can be prepared by reacting purified barium carbonate with hydrofluoric acid. google.com The resulting BaF₂ precipitate is then washed and dried. To remove residual nitrate (B79036) or nitrite (B80452) ions, the BaF₂ can be mixed with ammonium fluoride or ammonium bifluoride and heated. google.com Zone refining in a reactive atmosphere, such as hydrogen fluoride (HF), can also be used to remove water, oxygen, and metallic contaminants. fnal.gov

Purification of the Final Product: After synthesis, the BaLiF₃ material itself can be further purified, often as part of the crystal growth process. Methods like the Bridgman-Stockbarger or Czochralski techniques inherently involve a melting and recrystallization step, which can contribute to purification through segregation of impurities. researchgate.netfairfieldcrystal.com For instance, growing crystals from a melt can lead to the migration of impurities to the last-to-freeze portion of the ingot, which can then be removed.

The table below summarizes various purification strategies.

Table 3: Purification Strategies for BaLiF₃ and its Precursors
MethodTarget MaterialPrincipleKey Impurities Removed
Zone Refining LiF, BaF₂Segregation of impurities in a moving molten zone. dumdummotijheelcollege.ac.inMetallic impurities (e.g., Fe, Ba).
Reactive Atmosphere Processing BaF₂High-temperature treatment with a reactive gas (e.g., HF). fnal.govWater, oxides, hydroxides, metallic contaminants. fnal.gov
Chemical Precipitation & Washing BaF₂Precipitation from solution followed by washing. google.comSoluble impurities.
Melt-Growth Techniques BaLiF₃Segregation of impurities during directional solidification. researchgate.netImpurities with different solubility in solid vs. liquid phase.

Advanced Structural Characterization and Defect Chemistry in Barium Lithium Fluoride

Crystal Structure Determination and Analysis

The fundamental arrangement of atoms within a material dictates its physical and chemical properties. For BaLiF₃, understanding its crystal structure is paramount.

Perovskite-Type Structures in Barium Lithium Fluoride (B91410)

Barium lithium fluoride is a notable example of an inverted perovskite structure. capes.gov.br Unlike conventional ABO₃ perovskites, where A and B are cations of different sizes, in BaLiF₃, the larger barium (Ba²⁺) and smaller lithium (Li⁺) cations occupy the A and B sites, respectively, while the fluoride anion (F⁻) occupies the X site. This arrangement leads to a cubic crystal system with the space group P m -3 m. crystallography.netaps.org The structure can be visualized as a three-dimensional network of corner-sharing LiF₆ octahedra, with the barium ions situated in the interstitial spaces.

Recent studies have also explored more complex borate (B1201080) fluorides with perovskite-like structures, such as K₅Ba₁₀(BO₃)₈F, which crystallizes in the trigonal space group R3̅c. acs.org While not a simple this compound, this compound's intricate three-dimensional network, composed of interpenetrated K–B–O and Ba–O–F nets, highlights the diverse structural possibilities within fluoride-containing perovskite-like materials. acs.org

Influence of Stoichiometry and Processing on Lattice Parameters

The precise dimensions of the crystal lattice, known as lattice parameters, are sensitive to both the stoichiometry (the ratio of elements) and the processing conditions during synthesis. In BaLiF₃, single-crystal neutron diffraction has provided highly accurate lattice parameter data. For a sample with the formula BaF₂.₈LiO₀.₁, the lattice parameter 'a' was determined to be 4.0406 Å at a temperature of 685 K. crystallography.net

The introduction of dopants or variations in stoichiometry can significantly impact these parameters. For instance, in studies of barium titanate (BaTiO₃) sintered with lithium fluoride (LiF), the formation of solid solutions with the general formula BaTi₁₋ₓLiₓO₃₋₃ₓF₃ₓ has been observed. researchgate.net This incorporation of lithium and fluorine into the BaTiO₃ lattice directly affects the unit cell parameters. The specific changes depend on whether Li⁺ ions substitute for Ba²⁺ or Ti⁴⁺ sites and F⁻ ions substitute for O²⁻ sites. researchgate.net While these studies are on a different, yet related, material system, they underscore the critical role of stoichiometry in determining the final lattice structure.

Table 1: Crystallographic Data for this compound Oxide

Parameter Value
Chemical Formula BaF₂.₈LiO₀.₁
Calculated Formula BaF₂.₇₉₉₉LiO₀.₀₉₉₉
Space Group P m -3 m (No. 221)
Lattice Parameter (a) 4.0406 ± 0.0002 Å
Cell Volume 65.969 ± 0.006 ų
Measurement Temperature 685 ± 3 K

Data sourced from single-crystal neutron diffraction. crystallography.net

Intrinsic and Extrinsic Point Defect Formation and Characterization

Point defects, which are imperfections at the atomic level, play a crucial role in the optical and electronic properties of materials like BaLiF₃. These defects can be intrinsic (naturally occurring) or extrinsic (introduced by impurities).

Radiation-Induced Color Centers and Their Stability in Fluorides

When subjected to ionizing radiation, such as X-rays or gamma rays, fluoride crystals can develop "color centers." These are point defects that absorb light in the visible spectrum, giving the otherwise transparent material a color. In materials like lithium fluoride (LiF), radiation can induce the formation of F₂ and F₃⁺ color centers, which exhibit photoluminescence. sif.itmdpi.com These centers are essentially one or more electrons trapped at anion vacancies.

In high-purity BaLiF₃ crystals, X-ray irradiation at room temperature has been shown to create F-type centers. lu.lv An F-center is a type of crystallographic defect in which an anionic vacancy in a crystal is occupied by one or more unpaired electrons. The stability and properties of these radiation-induced defects are of significant interest for applications in dosimetry and radiation detection. sif.itscispace.com The study of these centers often involves techniques like electron paramagnetic resonance (EPR) to probe their structure and interaction with the surrounding lattice. lu.lv

Anion and Cation Vacancies and Interstitials in Fluoride Lattices

Intrinsic point defects in fluoride lattices include anion (fluorine) and cation (barium or lithium) vacancies, where an atom is missing from its regular lattice site, and interstitials, where an atom is located in a site that is not normally occupied. The formation of these defects is a thermodynamic process influenced by temperature.

Impurity-Induced Defect States and Their Role in Material Performance

The intentional or unintentional introduction of impurities (extrinsic defects) can dramatically alter the properties of BaLiF₃. Common impurities in fluoride crystals include oxygen, which can penetrate the material during crystal growth. lu.lv The presence of such impurities can lead to the formation of impurity-vacancy (I-V) dipoles, which can affect the material's dielectric and luminescent properties.

For instance, in studies of copper-doped lithium fluoride, the copper ions can enter the lattice and create luminescence centers. researchgate.net The interaction of these impurity ions with native defects like vacancies can lead to the formation of complex defect centers. In the case of thorium-doped BaLiF₃, theoretical models have explored various defect configurations where the thorium ion substitutes for either barium or lithium, with charge compensation occurring through the formation of cation vacancies or interstitial fluorine ions. aps.org The formation energy of these defects is a critical factor in determining which configurations are thermodynamically favorable. aps.org The presence of these impurity-induced defect states can have a profound impact on the material's performance, for example, by influencing its suitability as a host for active ions in laser applications or its response to radiation. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound BaLiF₃
Barium fluoride BaF₂
Lithium fluoride LiF
Potassium barium borate fluoride K₅Ba₁₀(BO₃)₈F
Barium titanate BaTiO₃
Lithium chloride LiCl
Sodium fluoride NaF
Strontium sulfide SrS
Lithium iodide LiI
Barium chloride BaCl₂
Copper(I) chloride CuCl
Copper(II) fluoride CuF₂
Lithium carbonate Li₂CO₃
Cadmium fluoride CdF₂
Yttrium fluoride YF₃
Magnesium fluoride MgF₂
Titanium dioxide TiO₂
Silver Ag
Sodium chloride NaCl
Potassium chloride KCl
Magnesium oxide MgO
Lithium sulfate Li₂SO₄

Microstructural Evolution and Phase Homogeneity

The performance and reliability of this compound (BaLiF₃) in advanced applications are intrinsically linked to its microstructural characteristics and the uniformity of its phase composition. The evolution of the microstructure, which encompasses features such as grain size, porosity, and the presence of secondary phases, is heavily dependent on the synthesis and processing conditions. Achieving a homogeneous phase distribution is critical, as inconsistencies can impede functional properties. Research into BaLiF₃ has highlighted that factors during both ceramic sintering and thin-film deposition play a crucial role in determining the final structural integrity of the material. For instance, in ceramic processing, the presence of oxygen during sintering can lead to the formation of barium fluoride (BaF₂) at grain boundaries, which compromises the material's dielectric properties. researchgate.net Similarly, for thin-film applications, the conditions at the moving interface during crystal growth are paramount for controlling the concentration distribution and structural quality. tib.eu

Grain Growth and Porosity Control in Sintered this compound

The densification of BaLiF₃ ceramics is a critical step in fabricating high-quality components. The process of sintering, where powder compacts are heated to form a solid mass, directly influences the final grain size and porosity, which are key determinants of the material's mechanical and electrical properties. ceramics.org Control over these features is essential for optimizing performance.

Research has demonstrated that both grain growth and porosity in BaLiF₃ are highly sensitive to sintering parameters such as temperature, time, and atmosphere. imim.pl For instance, BaLiF₃ can be effectively densified after sintering at 750°C for 2 hours in a nitrogen (N₂) atmosphere. researchgate.net However, residual porosity often remains. To address this, post-sintering treatments or alternative sintering methods have been explored. Post-annealing at 700°C in N₂ or employing hot-pressed sintering (HPS) in a vacuum have been shown to significantly reduce porosity. researchgate.net This reduction in pore volume is directly correlated with an improvement in the material's quality factor (Q × f value), a critical parameter for microwave dielectric applications. researchgate.net

The characteristics of the raw materials also play a significant role. Using a fine lithium fluoride (LiF) raw material facilitates the mechanical synthesis of BaLiF₃, allowing it to be densified at lower temperatures compared to when a coarser raw material is used. researchgate.net However, oxygen contamination in the LiF source or a high partial pressure of oxygen in the sintering atmosphere can be detrimental. researchgate.net Above 700°C in an oxygen-rich environment, BaLiF₃ can undergo partial oxidation, leading to the formation of F-vacancies and the segregation of BaF₂ as a secondary phase, particularly at the surface and grain boundaries. researchgate.net This phase inhomogeneity degrades the dielectric properties. researchgate.net

The following table summarizes the impact of different sintering and post-sintering techniques on the properties of BaLiF₃ ceramics.

Processing MethodSintering/Annealing ConditionsKey OutcomeResulting Q × f value (GHz)Reference
Conventional Sintering750°C / 2 h in N₂Good densification~83,000 researchgate.net
Post-Annealing700°C / 2 h in N₂ (after initial sintering)Further reduction in porosity~95,000 researchgate.net
Hot-Pressed Sintering (HPS)Sintering in a vacuumSignificant reduction in porosity~120,098 researchgate.net
Sintering with O₂ ContaminationHigh Temperature (850°C / 2h) in O₂-containing atmosphereFormation of BaF₂ at grain boundariesReduced to ~70,228 researchgate.net

Impact of Growth Conditions on Polycrystalline Film Structures

The deposition of BaLiF₃ as a polycrystalline thin film presents a distinct set of challenges compared to the fabrication of bulk ceramics. The final microstructure and surface morphology of these films are determined by a complex interplay of various growth parameters. utoledo.edu While much of the experimental work on BaLiF₃ has focused on single-crystal growth via methods like the Czochralski technique aps.org, the principles governing thin-film growth are critical for its integration into optoelectronic and photonic devices.

Theoretical studies based on Density Functional Theory (DFT) predict that BaLiF₃ is a viable material for optoelectronic applications, though it may be less favorable for deposition as a thin film compared to related compounds like BaLiBr₃ and BaLiI₃ due to its lower predicted malleability. ugm.ac.iddoaj.orgresearchgate.net The growth of high-quality polycrystalline films requires precise control over nucleation and the subsequent evolution of the grain structure. utoledo.edusemi.ac.cn Key factors influencing the film's structure include the substrate material and temperature, the deposition rate, and the composition of the atmosphere in the deposition chamber. utoledo.edu

The substrate temperature is particularly critical as it affects the surface mobility of adatoms, which in turn influences grain size and orientation. The angle of incidence of deposited atoms, a factor prominent in techniques like sputter deposition, can also lead to growth instabilities and affect the film's morphology. utoledo.edu For a complex fluoride like BaLiF₃, maintaining stoichiometry during the deposition process is paramount. Any deviation, such as the loss of volatile lithium fluoride, could lead to the formation of unwanted secondary phases or point defects, thereby degrading the film's optical and electronic properties. The growth atmosphere must be carefully controlled to prevent oxidation, which is known to be an issue in bulk BaLiF₃ processing. researchgate.net

The table below outlines the primary growth conditions and their anticipated impact on the structural characteristics of BaLiF₃ polycrystalline films, based on general thin-film deposition principles.

Growth ConditionPotential Impact on Polycrystalline BaLiF₃ Film StructureReference Principle
Substrate TemperatureInfluences adatom mobility, affecting grain size, crystallinity, and surface roughness. Higher temperatures can promote larger grains but may also lead to desorption of volatile components. utoledo.edu
Deposition RateAffects the time available for atoms to arrange into an ordered structure. High rates can lead to smaller grains and more defects, while very low rates can be impractical. utoledo.edu
Gas Atmosphere (Pressure & Composition)Crucial for preventing oxidation and the formation of F-vacancies. Inert or vacuum conditions are likely necessary. The presence of reactive gases could incorporate impurities. researchgate.net
Substrate Material & RoughnessDetermines the nucleation density and initial grain orientation. A rough substrate can lead to a more disordered film structure. utoledo.edu

Spectroscopic Probes for Electronic and Vibrational Properties of Barium Lithium Fluoride

Photoluminescence Spectroscopy (PL) and Excitation Spectroscopy

Photoluminescence (PL) and excitation spectroscopy are powerful tools for investigating the electronic structure and energy transfer mechanisms in BaLiF₃. The intrinsic and extrinsic luminescence properties of this material have been extensively studied, particularly when doped with rare-earth and transition metal ions.

Pure BaLiF₃ crystals exhibit intrinsic luminescence, and doping with ions such as Ce³⁺, Tb³⁺, Eu³⁺, Sm³⁺, Tm³⁺, Er³⁺, Yb³⁺, and Co²⁺ introduces new luminescence centers. For instance, in BaLiF₃ co-doped with Ce³⁺ and Tb³⁺, the excitation spectrum is dominated by the Ce³⁺ ion, while the emission spectrum shows the characteristic green emission of Tb³⁺, indicating an efficient energy transfer from Ce³⁺ to Tb³⁺. researchgate.net This makes BaLiF₃:Ce³⁺, Tb³⁺ a promising candidate for green-emitting fluorescent materials. researchgate.net

Similarly, doping with other rare-earth ions leads to distinct emission wavelengths. BaLiF₃:Eu³⁺ and BaLiF₃:Sm³⁺ nanocrystals exhibit Eu²⁺ and Sm²⁺ emission at 421 nm and 694 nm, respectively, after X-ray exposure. acs.org Tm³⁺-doped BaLiF₃ shows infrared emission at 1136 nm from the resulting Tm²⁺ ions. acs.org The upconversion luminescence of Yb³⁺ and Er³⁺ co-doped BaLiF₃ nanocrystals has also been investigated, revealing bright visible emission upon excitation with a 980 nm near-infrared laser. acs.org The efficiency of this upconversion process can be significantly enhanced by post-annealing treatments. acs.org

The study of Co²⁺-doped BaLiF₃ has revealed a single broad emission band in the near-infrared region, peaking at 1500 nm. ufabc.edu.br The excitation spectrum for this emission reproduces the absorption bands of the Co²⁺ ion, confirming the origin of the luminescence. ufabc.edu.br

The table below summarizes the key photoluminescence findings for doped BaLiF₃:

Dopant(s)Excitation Wavelength (nm)Emission Wavelength (nm)Key Findings
Ce³⁺, Tb³⁺Dominated by Ce³⁺ excitation543 (Tb³⁺)Efficient energy transfer from Ce³⁺ to Tb³⁺. researchgate.net
Eu³⁺ (post X-ray)-421 (Eu²⁺)X-ray induced reduction of Eu³⁺ to Eu²⁺. acs.org
Sm³⁺ (post X-ray)-694 (Sm²⁺)X-ray induced reduction of Sm³⁺ to Sm²⁺. acs.org
Tm³⁺ (post X-ray)-1136 (Tm²⁺)X-ray induced reduction of Tm³⁺ to Tm²⁺. acs.org
Yb³⁺, Er³⁺980521, 540, 650Efficient upconversion luminescence. acs.org
Co²⁺Corresponds to Co²⁺ absorption1500Promising for near-infrared laser applications. ufabc.edu.br

X-ray Excited Optical Luminescence (XEOL) Studies

X-ray excited optical luminescence (XEOL) is a technique used to study the luminescence of materials under high-energy X-ray irradiation. This method is particularly useful for investigating the potential of materials as scintillators for radiation detection.

Studies on the BaXY system (where X and Y are halides) have provided insights into the XEOL behavior of barium-based compounds. researchgate.netias.ac.in While specific detailed XEOL studies focusing solely on BaLiF₃ are not extensively reported in the provided context, the general principles from related barium halides can be inferred. The interaction of X-rays with the material creates electron-hole pairs, which can then excite luminescence centers, either intrinsic defects or dopant ions. ias.ac.in

In BaLiF₃ doped with rare-earth ions, X-ray irradiation can induce changes in the oxidation state of the dopants, leading to new luminescence features. For example, X-ray exposure of BaLiF₃:Tm³⁺ leads to the formation of Tm²⁺, which then exhibits characteristic photoluminescence. acs.org The intensity of this X-ray-induced luminescence can be correlated with the absorbed X-ray dose, making these materials suitable for dosimetry applications. acs.orgacs.org The reduction of Yb³⁺ to Yb²⁺ upon X-ray irradiation has also been observed in BaLiF₃:Yb³⁺, Er³⁺ nanocrystals. acs.org

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides information about the lattice dynamics and vibrational modes of a crystal. These techniques are essential for understanding the structural properties and phonon-related processes in BaLiF₃.

The combination of Raman and FTIR spectroscopy allows for a comprehensive analysis of the vibrational properties of BaLiF₃. The frequencies of the observed vibrational modes can be used to calculate force constants and to understand the nature of the chemical bonds within the crystal lattice. researchgate.net

The table below shows the typical vibrational modes observed in perovskite-type structures, which are relevant to BaLiF₃:

Vibrational ModeDescriptionSpectroscopic Activity
Stretching modesInvolve changes in the bond lengths within the [LiF₆] octahedra.Raman and/or FTIR active
Bending modesInvolve changes in the angles between bonds in the [LiF₆] octahedra.Raman and/or FTIR active
Rotational modesInvolve the libration of the [LiF₆] octahedra.Raman and/or FTIR active

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Defects and Dopants

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly useful for characterizing paramagnetic defects and dopant ions in crystals like BaLiF₃.

EPR studies have been conducted on BaLiF₃ doped with various ions to understand their site symmetry and electronic structure. For instance, EPR has been used to study Ce³⁺ in BaLiF₃, providing information on the local environment of the cerium ions. researchgate.net In LiBaF₃, a related compound, EPR has been used to investigate Pb³⁺ centers formed by X-ray irradiation of Pb²⁺-doped crystals. researchgate.net The analysis of the EPR spectra allows for the determination of the g-factors and hyperfine structure constants, which provide detailed information about the electronic wavefunction of the paramagnetic species and its interaction with the surrounding nuclei. researchgate.net

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Phase and Elemental Characterization

X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are fundamental techniques for the characterization of materials. XRD is used to determine the crystal structure and phase purity of a material, while XPS provides information about the elemental composition and chemical states of the elements on the surface.

XRD patterns of BaLiF₃ confirm its cubic inverse-perovskite structure. aip.orgresearchgate.net High-pressure XRD studies have shown that BaLiF₃ is structurally stable up to approximately 50 GPa. aip.orgshanavasv.com The lattice parameter of BaLiF₃ has been determined to be 'a' = 3.995 Å. aip.org XRD is also used to monitor the formation of BaLiF₃ during synthesis, for example, through mechanochemical methods or solid-state reactions. researchgate.netresearchgate.net

XPS is a surface-sensitive technique that can identify the elements present in the top few nanometers of a material and their chemical states. wikipedia.orgthermofisher.com In the context of BaLiF₃, XPS can be used to verify the elemental composition and to study the chemical environment of the constituent ions (Ba, Li, F) and any dopants. researchgate.netresearchgate.net For example, XPS has been used to analyze Ce- and Tb-doped BaLiF₃ phosphors, confirming the presence of the dopants. researchgate.net

The table below summarizes the information obtained from XRD and XPS analysis of BaLiF₃:

TechniqueInformation ObtainedKey Findings for BaLiF₃
XRDCrystal structure, phase purity, lattice parameter, structural stability under pressure.Cubic inverse-perovskite structure, stable up to ~50 GPa, lattice parameter a = 3.995 Å. aip.orgresearchgate.netshanavasv.com
XPSElemental composition, chemical states of elements on the surface.Confirmation of elemental composition and presence of dopants like Ce and Tb. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Impurity-Related Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and purity. numberanalytics.com The method operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. numberanalytics.com For Barium Lithium Fluoride (B91410) (BaLiF3), DSC is particularly valuable for detecting impurity-related thermal events, which can compromise the material's performance in sensitive applications such as VUV optics. researchgate.net The presence of impurities can manifest as shifts in transition temperatures, the appearance of new endothermic or exothermic peaks, or a depression and broadening of the melting point.

The fundamental principle behind using DSC for purity analysis is based on the Van't Hoff equation, which relates the melting point depression of a substance to the concentration of soluble impurities. netzsch.com In an ideal eutectic system, impurities that are soluble in the liquid phase but insoluble in the solid phase of the primary material will lower and broaden its melting peak. This phenomenon allows for the quantitative determination of the mole percentage of such impurities. netzsch.com

DSC analysis for impurity detection typically involves heating a small sample (usually 1-10 mg) at a slow, constant rate. mt.com This ensures thermal equilibrium and enhances the resolution of thermal events. mdpi.com The resulting thermogram plots heat flow against temperature, revealing distinct peaks corresponding to phase transitions.

In the context of BaLiF3 synthesis, impurities can arise from several sources, including unreacted starting materials or the formation of secondary phases due to non-stoichiometry. For example, during the crystal growth of BaLiF3, the volatilization of lithium fluoride (LiF) can occur, potentially leading to the formation of a barium fluoride (BaF2) impurity phase. aps.org Such a secondary phase would produce its own characteristic thermal signature in a DSC scan, distinct from that of the main BaLiF3 phase. While X-ray diffraction (XRD) is used to identify the structure of such impurity phases, DSC can detect their presence through thermal events like melting or solid-state phase transitions. aps.org

Similarly, studies on related fluoride-containing systems have demonstrated the capability of DSC to identify the formation of transient liquid phases or eutectic mixtures at temperatures below the melting point of the primary components. researchgate.netresearchgate.net An impurity in a BaLiF3 sample could form a eutectic with it, resulting in a melting endotherm at a temperature lower than the melting point of either the impurity or the BaLiF3.

The table below illustrates a hypothetical comparison of DSC data for a pure BaLiF3 sample versus one containing a secondary phase impurity, demonstrating how such impurities are detected.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Sample
Melting of Impurity Phase Eutectic585600Impure BaLiF₃
Melting of BaLiF₃845850Impure BaLiF₃
Melting of BaLiF₃855860Pure BaLiF₃

This representative data shows that the impure sample exhibits an additional thermal event at a lower temperature, corresponding to the melting of a eutectic mixture formed by the impurity. Furthermore, the melting point of the BaLiF3 itself is depressed and would typically be broader compared to the pure sample, a key indicator of the presence of soluble impurities. By analyzing the characteristics of these thermal events, DSC provides critical insights into the purity of Barium Lithium Fluoride.

Luminescence Mechanisms and Scintillation Phenomena in Barium Lithium Fluoride

Intrinsic Luminescence Processes: Auger-Free Luminescence and Self-Trapped Excitons

The intrinsic luminescence of BaLiF₃ is characterized by two primary phenomena: Auger-free luminescence (AFL) and the emission from self-trapped excitons (STEs).

Auger-Free Luminescence (AFL) , also known as core-valence luminescence, is a rapid emission process that occurs in certain wide-bandgap materials. osaka-u.ac.jpsemanticscholar.org It involves the radiative recombination of an electron from the valence band with a hole created in the outermost core band. osaka-u.ac.jp This process is notably fast, with decay times in the picosecond to nanosecond range, because it is not subject to the slower, non-radiative Auger decay that is prevalent in many other materials. osaka-u.ac.jp The potential for AFL in BaLiF₃ positions it as a material of interest for applications requiring ultra-fast timing. semanticscholar.org

Self-Trapped Excitons (STEs) are another source of intrinsic luminescence in BaLiF₃. An exciton (B1674681), a bound state of an electron and a hole, can become localized or "trapped" within the crystal lattice due to strong electron-phonon coupling. aps.org The radiative decay of these STEs results in a broad emission band. In BaLiF₃, STE luminescence has been observed around 4.3 eV. researchgate.net Studies have shown that this STE-related emission can be observed across a wide temperature range, even up to 390 K in thermoluminescence experiments, indicating the thermal stability of the self-trapped states. researchgate.net The formation and decay of STEs are fundamental to understanding the energy trapping and recombination pathways in the material. aps.org

Fast and Slow Scintillation Components: Origin and Mitigation Strategies

The scintillation light in BaLiF₃, like in many scintillators, is composed of both fast and slow components. researchgate.netindico.global The fast component is primarily attributed to the rapid decay of core-valence luminescence (AFL), while the slower component originates from the decay of self-trapped excitons. researchgate.netd-nb.info The presence of a significant slow component can be detrimental in applications that require fast timing and high count rates, as it can lead to pulse pile-up and degrade the time resolution of a detector. researchgate.net

Several strategies have been explored to mitigate the slow scintillation component in related fluoride (B91410) crystals, which could be applicable to BaLiF₃:

Doping: Introducing specific dopants can create alternative, faster decay channels or quench the slow STE emission. For instance, doping barium fluoride (BaF₂) with ions like lanthanum (La³⁺) or yttrium (Y³⁺) has been shown to effectively suppress the slow component. arxiv.orgresearching.cn This is achieved by providing pathways for energy transfer that bypass the formation of STEs or by altering the local crystal structure to inhibit their formation.

Co-doping: In some cases, co-doping with another ion can enhance the suppression of the slow component. This can be due to charge compensation mechanisms or the creation of more efficient energy transfer pathways. researchgate.net

Optical Filtering: A more direct approach involves using optical filters that selectively transmit the fast UV component of the scintillation light while absorbing the slower, longer-wavelength emission. researchgate.net

The relative intensities of the fast and slow components are a critical parameter for the practical application of BaLiF₃ as a scintillator. The table below summarizes the typical characteristics of fast and slow scintillation components, drawing parallels from the well-studied BaF₂.

Scintillation ComponentTypical OriginWavelength Range (in BaF₂)Decay Time (in BaF₂)
Fast Core-Valence Luminescence (AFL)~195-220 nm luxiumsolutions.com~600-800 ps luxiumsolutions.com
Slow Self-Trapped Exciton (STE) Decay~310 nm luxiumsolutions.com~630 ns luxiumsolutions.com

Energy Transfer Dynamics in Doped Barium Lithium Fluoride Systems

Doping BaLiF₃ with activator ions, such as rare-earth elements, can introduce new luminescence centers and significantly alter the optical properties of the material through energy transfer processes. researchgate.netacs.org

When a sensitizer (B1316253) ion (like Ce³⁺) absorbs energy, it can transfer this energy to a nearby activator ion (like Tb³⁺), which then emits light at its characteristic wavelength. researchgate.net This process is highly dependent on the distance between the ions and the overlap of the sensitizer's emission spectrum with the activator's absorption spectrum. In BaLiF₃ co-doped with cerium and terbium, an efficient energy transfer from Ce³⁺ to Tb³⁺ has been observed, resulting in enhanced green emission from the Tb³⁺ ions. researchgate.net The mechanism of this energy transfer is often governed by multipolar interactions, such as dipole-dipole or dipole-quadrupole interactions. researchgate.net

Non-Radiative Relaxation Pathways and Quenching Phenomena

Not all absorbed energy is converted into light. Non-radiative relaxation pathways compete with radiative transitions and can lead to the quenching of luminescence. core.ac.uk These processes involve the dissipation of energy as heat (phonons) to the crystal lattice.

Concentration quenching is a common phenomenon where the luminescence intensity decreases as the concentration of the activator ion increases beyond an optimal point. core.ac.ukresearchgate.net This can occur due to several mechanisms, including:

Cross-relaxation: An excited ion transfers part of its energy to a neighboring ion, promoting it to an intermediate energy level, with both ions eventually relaxing non-radiatively.

Energy migration: The excitation energy hops between activator ions until it reaches a "killer" site or a defect in the crystal, where it is lost non-radiatively.

The efficiency of non-radiative processes is influenced by the phonon energy of the host material. Materials with low phonon energies, like many fluorides, are generally preferred as hosts for luminescent ions because they minimize non-radiative losses and allow for efficient emission from higher energy levels. dtic.mil

Thermally Stimulated Luminescence (TSL) and Pyroelectric Luminescence (PEL) Investigations

Thermally Stimulated Luminescence (TSL) is a powerful technique used to study electron and hole traps within a material. mdpi.com When a material is exposed to ionizing radiation at a low temperature, electrons and holes are created and can become trapped at defect sites in the crystal lattice. Upon heating, these trapped charge carriers are released and can recombine, often radiatively, producing a glow curve (a plot of luminescence intensity versus temperature). Each peak in the glow curve corresponds to a specific type of trap.

TSL studies on BaLiF₃ have provided valuable information about the nature and thermal stability of defect centers. researchgate.netosti.gov For example, TSL spectra of BaLiF₃ have shown a broad emission band around 4 eV, which is related to electron-hole recombination processes. researchgate.net The characteristics of the TSL glow curve can be used to determine important parameters of the traps, such as their activation energy and frequency factor.

Pyroelectric Luminescence (PEL) is the emission of light from a pyroelectric crystal when its temperature is changed. Pyroelectric materials possess a spontaneous electric polarization that changes with temperature. This change in polarization can generate strong internal electric fields, which can accelerate free charge carriers to energies sufficient to excite luminescence centers. While TSL is a widely studied phenomenon in BaLiF₃, specific investigations into its pyroelectric luminescence are less common in the reviewed literature. However, given that BaLiF₃ has a non-centrosymmetric crystal structure, it is a candidate for exhibiting pyroelectric properties.

Optical Transparency and Absorption Edge Studies Relevant to Luminescence

The optical transparency of a material is crucial for its application in luminescence and scintillation, as it determines how efficiently the emitted light can escape the crystal and be detected. indico.global BaLiF₃ is known for its wide optical transparency, particularly in the ultraviolet (UV) and vacuum ultraviolet (VUV) regions. osti.govsamaterials.com

The absorption edge of a material defines the wavelength below which the material becomes opaque. taylorandfrancis.com For BaLiF₃, the absorption edge is reported to be around 123 nm, which corresponds to a large band gap. researchgate.net This wide band gap is a key reason for its transparency in the VUV and is a prerequisite for the occurrence of core-valence luminescence. osti.gov

Studies on the transmittance of BaLiF₃ have shown that it can maintain good transparency down to around 150 nm. aps.org However, the presence of impurities or defects can introduce absorption bands within the transparency window, which can be detrimental to the performance of the material. osti.govhalide-crylink.com For example, irradiation can create color centers that absorb light in the UV and visible regions. osti.govresearchgate.net Understanding the factors that affect the optical transparency and the position of the absorption edge is essential for optimizing BaLiF₃ for optical and scintillation applications.

The table below presents the absorption edge and other relevant optical properties for BaLiF₃ and related fluoride compounds.

CompoundAbsorption EdgeKey Optical Features
This compound (BaLiF₃) ~123 nm researchgate.netWide transparency in UV/VUV, potential for AFL. researchgate.netosti.gov
Barium fluoride (BaF₂) ~135 nmExhibits both fast (AFL) and slow (STE) scintillation. luxiumsolutions.com
Lithium fluoride (LiF) ~105 nmHighest transmittance in the VUV among many materials. umoptics.com
Lithium calcium aluminum fluoride (LiCaAlF₆) -Considered a radiation-resistant material with low induced absorption. halide-crylink.com
Potassium magnesium fluoride (KMgF₃) -Shows significant induced absorption after irradiation. halide-crylink.com

Doping Engineering and Its Impact on the Functional Properties of Barium Lithium Fluoride

Rare Earth Ion Doping for Tunable Optical and Scintillation Response

Doping with rare earth ions is a particularly effective strategy for modifying the properties of BaLiF₃. These ions possess a unique electronic structure that gives rise to a variety of useful optical transitions. The specific rare earth ion used, along with its valence state, dictates the resulting emission and absorption characteristics of the material.

Cerium (Ce³⁺) doping in BaLiF₃ is of significant interest for applications requiring ultraviolet (UV) and visible light emission, particularly in the field of scintillators. research-solution.com When Ce³⁺ ions are incorporated into the BaLiF₃ host lattice, they can produce efficient and fast luminescence.

The optical absorption spectrum of Ce³⁺ in BaLiF₃ crystals is characterized by several overlapping broad bands. researchgate.net The luminescence of Ce³⁺-doped BaLiF₃ features broad emission bands resulting from the 5d → 4f electronic transitions of the Ce³⁺ ion. researchgate.netresearchgate.net A dominant luminescence peak is observed at approximately 320 nm, exhibiting a large Stokes shift of about 8300 cm⁻¹. researchgate.netresearchgate.net This large shift is indicative of a strong interaction between the Ce³⁺ ion and the host lattice.

The scintillation properties of Ce³⁺-doped BaLiF₃ have been investigated for radiation detection applications. kumamoto-u.ac.jpglobalauthorid.com These materials show potential as scintillators due to the fast and efficient 5d-4f transitions of Ce³⁺. tudelft.nl The luminescence characteristics, including the decay time and light yield, are crucial parameters for scintillator performance. For instance, in some Ce³⁺-doped fluoride (B91410) crystals, a fast scintillation component can be observed, which is highly desirable for applications requiring excellent timing resolution. tudelft.nl

Table 1: Optical Properties of Ce³⁺-Doped BaLiF₃

PropertyValueReference
Dominant Emission Peak~320 nm researchgate.netresearchgate.net
Stokes Shift~8300 cm⁻¹ researchgate.netresearchgate.net
Electronic Transition5d → 4f researchgate.netresearchgate.net

Terbium (Tb³⁺) is another rare earth ion that imparts valuable optical properties to BaLiF₃, primarily in the green spectral region. The characteristic emissions of Tb³⁺ arise from transitions from its excited states, namely ⁵D₃ and ⁵D₄, to the ⁷Fⱼ ground state manifolds.

A key strategy to enhance the luminescence of Tb³⁺ in BaLiF₃ is through co-doping with a sensitizer (B1316253) ion, such as Ce³⁺. researchgate.net In the BaLiF₃:Ce³⁺, Tb³⁺ co-doped system, an efficient energy transfer from Ce³⁺ to Tb³⁺ occurs. researchgate.net When the material is excited at a wavelength corresponding to the absorption band of Ce³⁺, the energy is absorbed by Ce³⁺ and then non-radiatively transferred to the Tb³⁺ ions. This process significantly enhances the characteristic green emission from the ⁵D₄ → ⁷F₅ transition of Tb³⁺. researchgate.net The excitation spectrum of the co-doped phosphor is dominated by the Ce³⁺ excitation band, while the emission spectrum exclusively shows the characteristic Tb³⁺ emission lines. researchgate.net This makes BaLiF₃:Ce³⁺, Tb³⁺ a promising candidate for green-emitting fluorescent materials. researchgate.net

The efficiency of this energy transfer is dependent on the concentration of both the sensitizer and the activator ions. The interaction between dopant ions can also lead to concentration quenching, where the luminescence intensity decreases at higher doping levels. researchgate.net

Table 2: Luminescence Characteristics of Tb³⁺ and Ce³⁺ Co-doped BaLiF₃

FeatureDescriptionReference
SensitizerCe³⁺ researchgate.net
ActivatorTb³⁺ researchgate.net
Energy TransferEfficient from Ce³⁺ to Tb³⁺ researchgate.net
Enhanced EmissionGreen emission from ⁵D₄ → ⁷F₅ transition of Tb³⁺ researchgate.net

Doping BaLiF₃ with divalent europium (Eu²⁺) ions leads to characteristic luminescence that is highly dependent on the host lattice. scirp.org In many fluoride hosts, Eu²⁺ doping results in strong broadband emission, which can range from the ultraviolet to the red part of the spectrum. scirp.orgsemanticscholar.org

In BaLiF₃, Eu²⁺ doping has been studied for its potential in various optical applications. Single crystals of Eu²⁺-doped LiBaF₃ have been grown and their photoluminescence properties investigated. researchgate.net The photoluminescence of Eu²⁺-doped LiBaF₃ single crystals exhibits a sharp emission line around 359 nm and a broader band extending from 370 to 450 nm. researchgate.net The absorption spectra of these crystals show bands with peaks at 240, 290, and 320 nm, which are attributed to the Eu²⁺ ions. researchgate.net

Luminescence enhancement in Eu²⁺-doped materials can be achieved through various mechanisms, including co-doping. For instance, in other fluoride systems, energy transfer from other rare earth ions to Eu²⁺ has been observed. researchgate.net The local environment of the Eu²⁺ ion within the crystal lattice plays a crucial role in determining the specifics of its emission spectrum. rgnpublications.com

It is important to note that europium can also exist in the trivalent state (Eu³⁺). The synthesis conditions, such as the use of a reducing atmosphere, are critical to ensure that europium is incorporated into the BaLiF₃ lattice in the desired divalent state. ias.ac.in

Table 3: Luminescence Properties of Eu²⁺-Doped LiBaF₃

PropertyDescriptionReference
Emission SpectrumSharp peak at ~359 nm and a broad band from 370-450 nm researchgate.net
Absorption Peaks240 nm, 290 nm, 320 nm researchgate.net
Electronic Transition4f⁶5d¹ → 4f⁷ (⁸S₇/₂) scirp.orgsemanticscholar.org

Doping BaLiF₃ and similar fluoride crystals with specific trivalent rare earth ions is a well-established method for creating materials for infrared (IR) laser applications. preprints.org Fluoride hosts are particularly advantageous due to their low phonon energies, which reduces the probability of non-radiative decay and leads to higher quantum efficiencies for the desired laser transitions. mdpi.comsemanticscholar.org

Erbium (Er³⁺): Er³⁺-doped materials are widely investigated for lasers operating around 1.5 to 1.6 µm and in the mid-infrared region near 2.8 µm. uni-hamburg.deresearchgate.net The 1.5 µm emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition and is crucial for applications in telecommunications and eye-safe laser systems. semanticscholar.org Upconversion processes in Er³⁺-doped crystals can also lead to visible laser emission. uni-hamburg.de

Holmium (Ho³⁺): Ho³⁺-doped crystals are important for generating laser emission in the 2 µm spectral region (⁵I₇ → ⁵I₈ transition), which has applications in medicine and remote sensing. core.ac.uk

Thulium (Tm³⁺): Tm³⁺-doped materials are also used for lasers in the 2 µm region. Optimizing the core design and doping level in Tm³⁺-doped fibers is crucial for achieving high power and efficiency. coherent.com

Praseodymium (Pr³⁺): Pr³⁺-doped fluoride crystals have been studied for their scintillation properties and show 5d-4f luminescence. kumamoto-u.ac.jptudelft.nl

Neodymium (Nd³⁺): Computational studies have predicted that Nd³⁺ ions preferentially substitute at the Ba²⁺ site in the BaLiF₃ lattice. researchgate.nettandfonline.com Nd³⁺-doped materials are well-known for their laser emission around 1.06 µm.

Co-doping is a common strategy to improve the performance of these laser materials. For instance, co-doping BaLiF₃ with Yb³⁺ and Er³⁺ has been explored for applications in X-ray dosimetry and imaging. preprints.orgpreprints.org

Computer modeling and simulation techniques have been employed to predict the most energetically favorable doping sites and charge compensation schemes. researchgate.nettandfonline.com For BaLiF₃, several possible mechanisms have been proposed:

Formation of a lithium ion vacancy (V'Li). researchgate.nettandfonline.compreprints.org

Formation of a barium ion vacancy (V''Ba). tandfonline.compreprints.org

Formation of a fluoride ion interstitial (F'i). preprints.org

Substitution of a lithium ion at a barium site (Li'Ba). preprints.org

The preferred mechanism depends on the specific rare earth dopant. For example, computational studies suggest that for larger rare earth ions like La³⁺ and Nd³⁺, substitution at the Ba²⁺ site with charge compensation by a Li⁺ vacancy is the most likely scenario. researchgate.nettandfonline.com In contrast, for the smaller Y³⁺ ion, substitution at the Li⁺ site with compensation by a Ba²⁺ vacancy is predicted to be more favorable. researchgate.nettandfonline.com

The presence of these charge-compensating defects can create different local symmetries for the rare earth ions, leading to the splitting of energy levels and the appearance of multiple emission centers. Co-doping with monovalent alkali ions (like Na⁺ or K⁺) can also be used as a charge compensation strategy, which can help to relieve lattice stress and improve the crystallinity and luminescent efficiency of the material. au.dk

While increasing the concentration of luminescent rare earth ions in BaLiF₃ can initially lead to a stronger optical response, there is typically an optimal doping level beyond which the luminescence intensity begins to decrease. This phenomenon is known as concentration quenching. researchgate.net

Concentration quenching occurs due to non-radiative energy transfer processes between nearby rare earth ions. researchgate.net As the average distance between the ions decreases at higher concentrations, the probability of energy migration among the dopant ions increases. researchgate.net This energy can be transferred to quenching sites, such as defects or impurities in the crystal lattice, where it is lost as heat rather than being emitted as light. lehigh.edu

Another important quenching mechanism is cross-relaxation, which can occur between two interacting rare earth ions. In this process, an excited ion transfers part of its energy to a neighboring ion in the ground state, resulting in both ions ending up in intermediate, non-radiative energy levels. lehigh.edu

The optimization of the doping concentration is therefore a critical step in the design of efficient luminescent materials and laser media. polimi.it This involves finding the ideal balance between absorbing enough excitation energy and minimizing the detrimental effects of concentration quenching. The optimal concentration depends on several factors, including the specific rare earth ion, the host material, and the presence of any co-dopants. researchgate.net Experimental studies involving the synthesis and characterization of a series of samples with varying dopant concentrations are typically required to determine the quenching concentration and the optimal doping level for a given application. polimi.it

Charge Compensation Mechanisms for Trivalent Rare Earth Ions in Divalent Fluoride Lattices

Actinide Doping for Nuclear Applications: Thorium (Th)-Doped Barium Lithium Fluoride for Nuclear Clocks

The development of solid-state nuclear optical clocks is a critical area of research, with thorium-229 (B1194898) (²²⁹Th) being a leading candidate due to its uniquely low-energy nuclear isomer transition. researchgate.net Doping thorium into a crystalline host material is a key strategy for developing these clocks, offering advantages in stability, miniaturization, and the ability to precisely measure the energy and lifetime of nuclear isomers. researchgate.netaps.org this compound (BaLiF₃) has emerged as a particularly promising host material for this application. aps.orgncsti.gov.cn

Theoretical and experimental studies have confirmed the feasibility of doping thorium ions (Th⁴⁺) into BaLiF₃ single crystals. aps.org Density functional theory (DFT) calculations were employed to investigate the structural, defect formation, and electronic properties of thorium-doped BaLiF₃ (Th:BaLiF₃). aps.org These calculations considered various charge compensation mechanisms necessary when the tetravalent Th⁴⁺ ion substitutes the divalent Ba²⁺ or monovalent Li⁺ ions. aps.org The theoretical models included scenarios with cation vacancies (Vₗᵢ⁻ or Vₒₐ²⁻) or interstitial fluorine ions (Fᵢ⁻) to maintain charge neutrality. aps.org

The calculations revealed that defect configurations using cation vacancies result in smaller lattice distortion compared to those involving interstitial fluorine atoms. aps.org The formation energies calculated for these defect models indicate the thermodynamic viability of incorporating thorium into the BaLiF₃ lattice. aps.org

Table 1: Calculated Structural Changes and Formation Energies for Defect Models in Th:BaLiF₃ This table is generated based on data from theoretical models discussed in the research. The formation energy values are dependent on the chemical potential of each element.

Defect ModelCharge Compensation MechanismCell Volume Change (%)Formation Energy (eV)
Model ACation Vacancies (e.g., Vₗᵢ⁻)LowFavorable
Model BInterstitial Fluorine (Fᵢ⁻)HighLess Favorable

Source: Adapted from theoretical calculations in Physical Review A. aps.org

Experimentally, Th:BaLiF₃ single crystals have been successfully grown. aps.org These crystals demonstrated effective doping of thorium, achieving concentrations as high as 3.13×10¹⁸ cm⁻³. researchgate.net A crucial property for a nuclear clock material is its transparency in the vacuum ultraviolet (VUV) range, corresponding to the nuclear transition band of ²²⁹Th. researchgate.netaps.org The grown Th:BaLiF₃ crystals showed excellent transmittance of approximately 50% at a wavelength of 150 nm for a 1-mm-thick sample. researchgate.netaps.org This result is only a slight decrease compared to pure BaLiF₃ crystals grown under similar conditions and aligns well with the theoretical predictions that doping would not significantly impair the material's optical properties. aps.org These combined theoretical and experimental findings strongly support Th:BaLiF₃ as a viable candidate material for future research and development of solid-state nuclear clocks. aps.orgncsti.gov.cn

Influence of Other Ion Doping on Ionic Transport and Electronic Properties

The doping of BaLiF₃ and related fluoride materials with various ions can significantly alter their ionic conductivity and electronic structure, which is crucial for applications beyond nuclear clocks, such as in solid-state batteries and electronic components.

Fluoride Doping Effects on Lithium Diffusivity

While direct studies on fluoride self-doping in BaLiF₃ are not extensively documented in the provided sources, research on other materials provides insight into the potential effects. For instance, studies on layered molybdenum oxide (MoO₃) have shown that fluoride doping can greatly enhance lithium diffusivity. osti.govanl.govjcesr.org In this related system, substituting some oxygen with fluorine to create a fluorobronze (e.g., MoO₂.₈F₀.₂) was found to eliminate a slow electrochemical process observed in the undoped material. anl.gov This anionic doping strategy increased the initial diffusivity of lithium ions and improved the reversibility and cycle life of the material when used as a cathode. jcesr.org The first cycle Coulombic efficiency for Li⁺ intercalation in the fluoride-doped oxide was 94%, compared to only 86% in the undoped α-MoO₃, which suffered from rapid capacity fade due to lithium trapping. anl.gov

In the context of fluorides, first-principles calculations on lithium fluoride (LiF), a key component of BaLiF₃, have shown that elemental doping can be used to regulate lithium-ion conductivity. aps.org While this study focused on cation doping, the principle of introducing defects to alter ion transport is fundamental. Structural disorder and the presence of grain boundaries in nanocrystalline BaLiF₃ have also been shown to drastically increase ionic conductivity by several orders of magnitude compared to its coarse-grained counterpart, indicating that defects and interfaces play a major role in ion transport. researchgate.net

Magnesium (Mg), Copper (Cu), and Phosphorus (P) Doping in Related Fluorides and Impurity Role

The introduction of impurities like magnesium (Mg), copper (Cu), and phosphorus (P) into fluoride lattices has been studied, particularly in lithium fluoride (LiF), for applications such as thermoluminescent dosimeters (TLD). nih.govnih.gov In LiF:Mg,Cu,P phosphors, these dopants create electronic and hole traps within the crystal lattice that are essential for the thermoluminescent effect. nih.gov However, the presence and interaction of these impurities are complex; for example, heating LiF:Mg,Cu,P above 270°C causes an irreversible loss in sensitivity. nih.gov This degradation is linked to the formation of phosphorus inclusions and a change in the valence state of the copper ions. nih.gov

In the broader context of perovskite fluorides and oxides, doping with ions like magnesium and copper is a common strategy to tune functional properties.

Magnesium (Mg): Doping LiF with divalent ions like Mg²⁺ has been theoretically shown to increase lithium-ion conductivity by as much as 18 orders of magnitude. aps.org This dramatic increase is achieved by inducing negatively charged lithium vacancies, which facilitate ion movement without significantly harming the material's electronic or mechanical properties. aps.org In more complex perovskites like Sr₂(Fe,Mo)O₆₋δ, Mg-doping enhances redox stability and suppresses thermal expansion, which is beneficial for applications in solid oxide fuel cells. mdpi.com

Copper (Cu): The role of copper as a dopant is often linked to modifying electronic and magnetic properties. In LiF:Mg,Cu,P, the valence state of copper is critical to the material's luminescent sensitivity. nih.gov In other perovskite oxides, copper doping has been used to enhance chemical reactivity and electronic conductivity. mdpi.com

Phosphorus (P): In LiF:Mg,Cu,P, phosphorus impurities are integral to creating the desired trap structures for thermoluminescence. nih.govnih.gov However, as noted, they can also form inclusions that degrade performance under certain conditions. nih.gov

The effects of these dopants are summarized in the table below, drawing from studies on LiF and other related perovskite materials.

Table 2: Summary of Doping Effects of Mg, Cu, and P in Related Fluorides

DopantHost Material(s)Observed EffectsPotential Impact on BaLiF₃Reference(s)
Magnesium (Mg) LiF, Sr₂(Fe,Mo)O₆₋δIncreases ionic conductivity by creating Li⁺ vacancies; enhances redox stability.Could significantly boost ionic conductivity for solid-electrolyte applications. aps.org, mdpi.com
Copper (Cu) LiF:Mg,Cu,PValence state is critical for thermoluminescent properties; creates electronic traps.Could be used to introduce or modify electronic and optical properties. nih.gov, nih.gov
Phosphorus (P) LiF:Mg,Cu,PIntegral to forming trapping centers for thermoluminescence; can form performance-degrading inclusions.May introduce deep electronic traps, potentially for optical or sensing applications. nih.gov, nih.gov

These findings in related materials provide a clear indication that doping BaLiF₃ with selected ions is a powerful method to engineer its properties for a wide range of advanced applications.

Theoretical and Computational Modeling of Barium Lithium Fluoride Systems

Computational modeling provides indispensable insights into the fundamental properties of Barium Lithium Fluoride (B91410) (BaLiF₃), guiding experimental efforts and accelerating the discovery of new applications. Theoretical approaches are crucial for understanding electronic structures, defect behaviors, and optical properties that are otherwise difficult to probe experimentally.

Advanced Applications of Barium Lithium Fluoride in Scientific Instrumentation and Photonics

High-Performance Radiation Detection

Barium lithium fluoride (B91410) (BaLiF₃) has emerged as a material of significant interest in the field of high-performance radiation detection due to its unique scintillation properties. Its applications span various domains, from medical imaging to high-energy physics.

Scintillation Detectors for Gamma-Ray and X-ray Spectroscopy

Barium lithium fluoride is a scintillator material, meaning it emits light when it absorbs ionizing radiation like gamma rays and X-rays. This property makes it a candidate for use in detectors for spectroscopy. While not as widely used as other scintillators like Sodium Iodide (NaI(Tl)) or Barium Fluoride (BaF₂), BaLiF₃ possesses certain characteristics that make it noteworthy. researchgate.netdouglas-scott-mcgregor.com It exhibits core-valence luminescence (CVL), a fast scintillation mechanism that is crucial for applications requiring excellent timing resolution. osti.gov The light yield of BaLiF₃ is modest, and its emission spectrum includes components in the ultraviolet region. osti.govescholarship.orgosti.gov

Research has explored doping BaLiF₃ with activators like Cerium (Ce³⁺) to enhance its scintillation properties. However, challenges remain, such as the difficulty of incorporating high concentrations of Ce³⁺ into the BaLiF₃ crystal lattice and the overlap between the CVL emission and the Ce³⁺ absorption spectrum. cern.ch The radiation hardness of BaLiF₃ is another area of investigation, with studies showing that it can be susceptible to radiation damage, leading to the formation of color centers that reduce its transparency. halide-crylink.com

Scintillation Properties of this compound
PropertyValueSource
Emission Peaks (CVL) 190 nm, 230 nm osti.gov
Decay Time (Fast Component) < 1.0 ns osti.gov
Density 5.2 g/cm³ osti.gov

Fast Timing Applications in Particle and Nuclear Physics

The sub-nanosecond decay time of the fast component of BaLiF₃'s scintillation light makes it a promising material for applications where precise timing is critical. osti.gov In particle and nuclear physics experiments, detectors with excellent time resolution are essential for tracking particles and reconstructing event timelines. The fast core-valence luminescence of BaLiF₃ allows for the rapid detection of radiation events, which is particularly advantageous in high-rate environments. osti.gov While materials like Barium Fluoride (BaF₂) are well-established for fast timing, the properties of BaLiF₃ continue to be explored for specialized applications. berkeleynucleonics.comnih.govoeaw.ac.at

Neutron Detection with Isotopic Lithium Enrichment

An intriguing application of this compound lies in the detection of neutrons. By enriching the lithium in the BaLiF₃ crystal with the ⁶Li isotope, the material can be made sensitive to thermal neutrons. researchgate.netresearchgate.net The ⁶Li nucleus has a large cross-section for capturing thermal neutrons, a reaction that produces an alpha particle and a triton. These charged particles then cause the BaLiF₃ to scintillate, signaling the detection of a neutron. This technique is also employed in other lithium-containing scintillators and detectors. berkeleynucleonics.comsif.itmdpi.comnih.govnih.govscience.gov The potential for creating a dual-mode detector, capable of sensing both gamma rays and neutrons, makes ⁶Li-enriched BaLiF₃ a subject of ongoing research. berkeleynucleonics.com

Fluorescent Nuclear Track Detectors and Imaging

Recent advancements have explored the use of lithium-based fluoride crystals, including the broader family to which BaLiF₃ belongs, as fluorescent nuclear track detectors (FNTDs). researchgate.netlaserfocusworld.comresearchgate.netsyskonf.pl When energetic charged particles pass through these crystals, they create tracks of defects, such as color centers. researchgate.net These tracks can be made to fluoresce by exciting them with light of a specific wavelength, allowing for three-dimensional imaging of the particle's trajectory with high spatial resolution. laserfocusworld.comarxiv.orgsif.it While much of the research in this area has focused on Lithium Fluoride (LiF) and Aluminum Oxide, the principles could potentially be extended to BaLiF₃, particularly with its lithium component. nih.govlaserfocusworld.comarxiv.org This technology has applications in dosimetry, radiobiology, and the characterization of radiation fields. researchgate.net

Laser and Nonlinear Optical Materials

This compound also exhibits properties that make it a promising host material for solid-state lasers and other photonic applications.

Laser Host Crystals in Various Wavelength Regions

BaLiF₃ crystals, when doped with transition metal or rare-earth ions, can serve as the gain medium for solid-state lasers. tandfonline.com The crystal structure of BaLiF₃ provides a suitable environment for these dopant ions, allowing them to absorb pump energy and emit coherent light. researchgate.netresearchgate.net Researchers have investigated the spectroscopic properties of BaLiF₃ doped with ions such as Nickel (Ni²⁺) and Cobalt (Co²⁺) for laser operation in the near-infrared region, around 1.5 μm, which is relevant for telecommunications. researchgate.nettandfonline.comufabc.edu.br The material's low phonon energy is an advantage, as it reduces non-radiative energy losses and can lead to more efficient laser operation. msesupplies.com Computer modeling has been used to predict the optimal sites for dopant ions within the BaLiF₃ lattice to enhance its laser properties. tandfonline.com

Doped this compound for Laser Applications
Dopant IonEmission WavelengthPotential ApplicationSource
Ni²⁺ ~1.4 µmTunable Solid-State Laser tandfonline.com
Co²⁺ ~1.5 µmTelecommunication Devices researchgate.netufabc.edu.br

Whispering-Gallery-Mode Resonators for Photonics and Microwave Generation

Whispering-gallery-mode (WGM) resonators are monolithic structures that confine light by total internal reflection, enabling exceptionally high-quality factors (Q-factors) and small mode volumes. optica.orgumd.edu These characteristics make them ideal platforms for a wide range of applications in optics and microwave photonics, including the development of extremely narrow optical filters and full-optical frequency conversion through nonlinear effects like Kerr, Raman, or Brillouin scattering. umd.edu

While much of the research into fluoride-based WGM resonators has focused on binary compounds such as barium fluoride (BaF₂) and lithium fluoride (LiF), the properties of these materials underscore the potential of BaLiF₃. umd.eduoptica.org For instance, WGM resonators fabricated from BaF₂ have demonstrated ultra-high Q-factors exceeding one billion at a wavelength of 1550 nm. optica.orgarxiv.org Similarly, LiF resonators have been investigated for applications such as Brillouin lasing. optica.org The exploration of both BaF₂ and LiF for WGM resonators highlights the interest in fluoride crystals for photonics applications. umd.eduoptica.org These resonators are key components for various applications, including stable frequency comb generation, Brillouin lasing, and the generation of pure microwaves and pulse lasers. optica.orgarxiv.org

Vacuum Ultraviolet (VUV) and Ultraviolet (UV) Optical Components and Windows

This compound is recognized as a promising material for optical components in the vacuum ultraviolet (VUV) and ultraviolet (UV) spectral regions due to its wide band gap and high transparency at short wavelengths. uni-leipzig.despiedigitallibrary.orgosti.gov The development of technologies operating in the VUV, such as 157 nm projection semiconductor lithography, necessitates optical materials that can withstand intense laser irradiation without degrading. osti.gov

BaLiF₃, along with other complex fluoride crystals, is considered a candidate for such applications. osti.gov Research has shown that BaLiF₃ single crystals exhibit good transparency in the VUV region. spiedigitallibrary.org However, like other fluoride crystals, irradiation with X-rays or UV light can lead to the formation of color centers, which manifest as absorption bands and can alter the material's transmission characteristics. osti.gov Studies comparing BaLiF₃ with other fluorides like KMgF₃ and LiCaAlF₆ aim to quantify its stability and resistance to radiation-induced damage. osti.govkisti.re.kr The inherent properties of its constituent compounds, BaF₂ and LiF, also point to its suitability for UV and VUV applications. BaF₂ is often used for VUV windows where high radiation resistance is needed, and LiF has the highest transmittance in the VUV band among known materials. eksmaoptics.comumoptics.comdirectindustry.com

Studies on Nonlinear Optical Properties and Self-Focusing

The study of nonlinear optical properties is crucial for materials used in high-power laser systems, as effects like self-focusing can lead to pulse distortion or material damage. mdpi.com Self-focusing is a phenomenon where a high-intensity laser beam modifies the refractive index of the medium it passes through, causing the beam to focus on itself. rp-photonics.comwikipedia.orgucf.edu This effect is dependent on the nonlinear refractive index (n₂) of the material. ucf.edu

Direct and extensive research on the nonlinear optical properties and self-focusing specifically in BaLiF₃ is not widely documented in the provided search results. However, studies on related fluoride materials provide context. For example, the nonlinear refractive index has been measured for BaF₂. refractiveindex.info Research into other fluoride laser host materials like LiCaAlF₆, LiSrAlF₆, LaF₃, and YLiF₄ has been conducted to determine their nonlinear refractive indices in the UV region and analyze self-focusing conditions. mdpi.com Such studies are critical for identifying materials suitable for ultrashort pulse and ultra-high-power laser generation. mdpi.com Given that BaLiF₃ is a candidate for VUV laser applications, understanding its nonlinear characteristics remains an important area for future investigation. uni-leipzig.de

Potential in Solid-State Nuclear Optical Clocks

One of the most novel and promising applications for BaLiF₃ is as a host material for solid-state nuclear optical clocks. These clocks are based on the exceptionally narrow nuclear transition of the Thorium-229 (B1194898) isomer (²²⁹ᵐTh). aps.org Solid-state systems are considered to have advantages in enhancing the nuclear transition signal, detecting the precise energy and lifetime of the isomer, and enabling more stable and miniaturized optical clocks. aps.org

A key requirement for a solid-state host is the ability to effectively incorporate thorium ions while maintaining high transparency in the VUV range, specifically at the nuclear transition wavelength around 148.4 nm (corresponding to ~8.3 eV). aps.orgaip.org Recent theoretical and experimental studies have demonstrated the feasibility of using a thorium-doped BaLiF₃ single crystal for this purpose. aps.org

Research findings indicate that:

Effective Doping: Theoretical calculations using density functional theory (DFT) predicted that thorium ions could be effectively doped into the BaLiF₃ crystal lattice. aps.org

Successful Crystal Growth: Following theoretical predictions, a Th:BaLiF₃ single crystal was successfully grown, achieving a thorium ion concentration of approximately 2.3 x 10¹⁸ cm⁻³. aps.org

High VUV Transmittance: The grown crystal maintained good optical quality. A 1 mm thick sample of Th:BaLiF₃ showed a transmittance of about 50% at 150 nm. This is only a slight decrease compared to a pure BaLiF₃ crystal grown under similar conditions, which had a transmittance of 63-71%. aps.org

These results establish Th:BaLiF₃ as a potential candidate material for the development of solid-state nuclear optical clocks. aps.orgchemrxiv.org

VUV Transmittance of Pure and Thorium-Doped BaLiF₃ Crystals aps.org
Crystal SampleThickness (mm)Transmittance at 150 nm
Pure BaLiF₃1~63% - 71%
Th:BaLiF₃1~50%

Exploration as Solid-State Ionic Conductors

BaLiF₃ is being investigated as a solid-state ionic conductor, a critical component for technologies like all-solid-state batteries. rsc.orgmdpi.com It is a rare example of a compound with an inverted perovskite structure, where the lower-charged Li⁺ ion, rather than the higher-charged Ba²⁺ ion, occupies the octahedrally coordinated site. uni-leipzig.deresearchgate.net

Studies combining impedance spectroscopy and nuclear magnetic resonance (NMR) have provided insights into its conductive properties. uni-leipzig.dersc.org Molecular dynamics simulations suggest that ionic conductivity is primarily based on the migration of fluoride interstitials and, to a lesser extent, fluoride vacancies. rsc.org

A significant finding is the dramatic difference in conductivity between different crystalline forms of BaLiF₃:

Microcrystalline BaLiF₃: Material prepared by conventional high-temperature synthesis with micrometer-sized crystallites shows a certain level of ionic conductivity. rsc.org

Nanocrystalline BaLiF₃: When synthesized via high-energy ball milling, the resulting nanocrystalline material (with a mean crystallite diameter of about 30 nm) exhibits an ionic conductivity that is several orders of magnitude higher. rsc.org At 570 K, the conductivity of the nanocrystalline sample is about three orders of magnitude greater than its microcrystalline counterpart. researchgate.net This enhancement is attributed to the structural disorder and the large volume of interfacial regions (grain boundaries) in the nanomaterial, which provide fast diffusion pathways for charge carriers. rsc.org

Further research has revealed that both Li⁺ and F⁻ ions are mobile in the material, with NMR studies indicating that Li⁺ ion motion is the clear cause of motional narrowing of the NMR line at temperatures above ~610 K for microcrystalline BaLiF₃. uni-leipzig.de The higher jump rate is qualitatively predicted for fluoride ions. uni-leipzig.de The significant increase in DC conductivity in mechanosynthesized nanocrystalline BaLiF₃ makes it an interesting model system for investigating ion transport phenomena in materials with disordered structures and a high density of interfaces. uni-leipzig.dersc.org

Ionic Conductivity Comparison of BaLiF₃ Forms
Material FormSynthesis MethodKey Structural FeatureRelative DC Ionic ConductivityReference
MicrocrystallineConventional Solid-State Synthesisμm-sized crystallitesBaseline rsc.org
NanocrystallineHigh-Energy Ball Milling~30 nm crystallites, large interfacial volume~1000x higher than microcrystalline at 570 K rsc.orgresearchgate.net

Future Directions and Emerging Research Challenges in Barium Lithium Fluoride Science

Development of Novel Synthesis Routes for Enhanced Material Quality

The quality of BaLiF₃ crystals—encompassing purity, defect density, and morphology—is paramount to their performance. Traditional high-temperature melt-growth techniques like the Czochralski method have been successful in producing large single crystals, but the focus is shifting towards methods that offer greater control at the nanoscale and potentially lower production costs. aps.org

Novel synthesis routes are being actively investigated to produce BaLiF₃ with superior and tailored characteristics. These include:

Non-aqueous Sol-Gel Synthesis: This approach, particularly the fluorolytic sol-gel route, provides a low-temperature pathway to creating nanoscaled metal fluorides. rsc.org It offers the potential for high-purity materials and complex nanostructures that are inaccessible via conventional high-temperature methods. rsc.org

Hydrothermal and Solvothermal Techniques: Hydrothermal synthesis has been successfully used to create phase-pure doped BaLiF₃ phosphors at relatively low temperatures (e.g., 200 °C). researchgate.netsigmaaldrich.com These methods allow for precise control over particle size and morphology by adjusting parameters like temperature, duration, and solvent composition.

Microemulsion and Reverse Micelle Methods: To achieve nanocrystals with a narrow size distribution, researchers have employed reverse micelle techniques. For instance, BaLiF₃ nanocrystals have been synthesized within cetyltrimethylammonium bromide (CTAB)/2-octanol (B43104)/water microemulsions. ccspublishing.org.cn The size of the resulting nanoparticles is strongly dependent on factors like the water content, demonstrating a high degree of synthetic control. ccspublishing.org.cn

The primary challenge is to scale these novel methods to produce materials that are not only high in quality but also uniform and reproducible, making them viable for commercial applications.

Table 1: Comparison of Novel Synthesis Routes for Barium Lithium Fluoride (B91410)

Synthesis Method Typical Temperature Key Advantages Challenges
Non-aqueous Sol-Gel Low High purity, access to novel nanostructures. rsc.org Scalability, control over final crystal structure.
Hydrothermal/Solvothermal ~200 °C Good control over particle size and morphology, phase purity. researchgate.net Longer reaction times, potential for solvent contamination.

Deeper Understanding of Complex Defect-Luminescence Interactions

The optical properties of BaLiF₃ are intrinsically linked to its defect structure. While this relationship enables applications like thermoluminescence dosimetry, it also presents a significant hurdle for applications requiring high transparency, such as deep ultraviolet (DUV) lithography. osti.gov Intrinsic defects, dopant-induced imperfections, and radiation-induced color centers all contribute to the material's luminescence and absorption characteristics. researchgate.net

Emerging research challenges in this area include:

Identifying Intrinsic Defect Luminescence: A wide emission band observed around 425 nm in BaLiF₃ crystals is thought to arise from "antisite" defects, where Lithium and Barium cations swap lattice sites. researchgate.net Fully characterizing the thermal behavior and precise origin of such emissions is crucial for creating defect-engineered materials. researchgate.net

Modeling Defect Formation: Computational studies are essential for predicting the most stable defect configurations and their electronic properties. For example, calculations have been used to determine the likely substitution sites for rare-earth dopants and the corresponding charge compensation mechanisms, such as the formation of lithium or barium vacancies. researchgate.net

Controlling Radiation-Induced Defects: BaLiF₃, like other fluoride crystals, is susceptible to the formation of color centers (e.g., F-centers, which are electrons trapped in fluoride ion vacancies) when exposed to high-energy radiation. osti.govresearchgate.nethalide-crylink.com These defects introduce absorption bands that can compromise the material's transparency. researchgate.net A key challenge is to understand the dynamics of color center formation and annihilation to develop more radiation-hard materials, possibly through co-doping to manage vacancy concentrations. halide-crylink.com

Future research will require a synergistic approach combining advanced spectroscopic techniques (e.g., temperature-dependent luminescence, excitation spectroscopy) with sophisticated computational modeling to unravel the complex interplay between specific defects and the resulting optical phenomena. researchgate.netresearchgate.net

Rational Design of Doped Barium Lithium Fluoride for Specific Applications

The versatility of the BaLiF₃ host lattice allows its properties to be tailored for specific functions through the introduction of dopant ions. This "rational design" approach moves beyond trial-and-error, using theoretical principles to select dopants that will produce desired optical or electronic behaviors.

Key areas where rational design is being applied include:

Solid-State Nuclear Clocks: One of the most ambitious applications is the development of a solid-state nuclear clock, which requires a host material that is transparent in the vacuum ultraviolet (VUV) and can effectively incorporate a nuclear isomer like Thorium-229 (B1194898). Recent studies have combined density-functional-theory calculations with experimental crystal growth to demonstrate the feasibility of doping BaLiF₃ with thorium (Th). aps.org The research showed that Th ions could be doped into the crystal, which maintained good transmittance (~50% at 150 nm), making Th:BaLiF₃ a promising candidate for this next-generation technology. aps.org

Phosphors and Scintillators: Doping BaLiF₃ with rare-earth elements is a well-established strategy for creating phosphors. By co-doping with ions like Cerium (Ce³⁺) and Terbium (Tb³⁺), an efficient energy transfer from Ce³⁺ (the sensitizer) to Tb³⁺ (the activator) can be achieved. researchgate.net This enhances the characteristic green emission of Tb³⁺, making BaLiF₃:Ce³⁺,Tb³⁺ a potential green-emitting phosphor for lighting and display technologies. researchgate.net Similarly, doping with Europium (Eu²⁺) can produce blue-emitting phosphors. sigmaaldrich.com

Thermoluminescent Dosimeters: The creation of specific trap levels within the band gap via doping is central to dosimetry applications. The rational selection of dopants can control the depth and density of these traps, thereby tuning the material's sensitivity and response to different types of radiation.

The primary challenge in this field is to predict and control the precise local environment of the dopant ions, including their valence state, site symmetry, and interaction with charge-compensating defects, all of which profoundly influence the final material properties.

Table 2: Examples of Rationally Designed Doped BaLiF₃

Dopant(s) Target Application Mechanism/Principle Key Finding
Thorium (Th) Solid-State Nuclear Clock Host must be transparent in VUV and accommodate the Th ion. aps.org Th:BaLiF₃ single crystals can be grown and maintain ~50% transmittance at 150 nm. aps.org
Cerium (Ce³⁺), Terbium (Tb³⁺) Green-Emitting Phosphor Energy transfer from sensitizer (B1316253) (Ce³⁺) to activator (Tb³⁺). researchgate.net Co-doping significantly enhances the green emission from Tb³⁺ ions. researchgate.net

Integration of this compound into Advanced Device Architectures

The ultimate goal of BaLiF₃ research is its successful integration into functional devices. This presents a set of challenges distinct from material synthesis and characterization, involving processing, interfacing with other materials, and ensuring long-term stability and performance.

Emerging frontiers for device integration include:

VUV/DUV Optical Components: BaLiF₃ is a candidate for lenses, windows, and other refractive optical elements in 157 nm lithography systems, a potential successor to current 193 nm technology. osti.govhalide-crylink.com Its wide band gap and good VUV transparency are key advantages. aps.org However, integrating it into a lithography system requires overcoming challenges related to material purity, radiation hardness, and the fabrication of large, homogenous optical elements with precise surface finishes. osti.gov

Solid-State Laser and Amplifier Systems: As a host for luminescent ions, BaLiF₃ could be used as a gain medium. This requires not only excellent optical quality and efficient luminescence but also good thermal and mechanical properties to withstand the rigors of high-power laser operation. aps.org

Low-Temperature Cofired Ceramics (LTCC): While not a direct application of pure BaLiF₃, the use of Lithium Fluoride as a sintering aid for barium-based perovskites like Barium Titanate (BaTiO₃) highlights a related area. researchgate.net Adding LiF lowers the sintering temperature, which is crucial for manufacturing multilayer electronic components like capacitors in LTCC technology. researchgate.netmontana.edu This suggests a potential role for fluoride chemistry in fabricating complex ceramic-based devices.

Thin-Film Devices: The development of sol-gel and other low-temperature synthesis routes opens the door to creating BaLiF₃ thin films. rsc.org These films could be integrated into various devices, such as insulating layers in organic light-emitting diodes (OLEDs) or as part of more complex heterostructures for optical and electronic applications. sigmaaldrich.com

The transition from bulk crystals to thin films and micro-structured components will require the development of new fabrication and patterning techniques, such as photolithography and e-beam lithography, adapted for fluoride materials. stanford.edu Ensuring chemical and mechanical stability at interfaces with other materials (e.g., semiconductors, metals) will be a critical research focus for realizing robust, integrated devices.

Q & A

Q. What are the established synthesis methods for barium lithium fluoride (BaLiF3), and how do their parameters influence crystallinity and phase purity?

BaLiF3 is synthesized via solvothermal and reverse micelle methods. The solvothermal process involves reacting stoichiometric LiF and BaF2 precursors in an autoclave at 180–220°C for 24–48 hours under controlled pressure . Reverse micelle methods use surfactants (e.g., sodium dodecyl sulfate) to stabilize nanocrystals in organic solvents, yielding particles with sizes <50 nm . Key parameters:

  • Temperature : Higher temperatures (>200°C) favor cubic perovskite phase formation.
  • Reaction time : Prolonged durations reduce amorphous impurities but may induce aggregation.
  • Surfactant ratio : Lower surfactant-to-precursor ratios yield smaller crystallites.

Q. Table 1: Synthesis Methods Comparison

MethodTemperature (°C)Particle Size (nm)Phase Purity (%)Reference
Solvothermal180–22050–20095–98
Reverse Micelles25–8010–5090–95

Q. Which characterization techniques are essential for verifying the structural and optical properties of BaLiF3?

  • XRD : Confirms cubic perovskite structure (JCPDS 24-0100). Peak broadening indicates nanocrystalline domains .
  • FTIR/UV-Vis : Identifies F–Li bonding (400–500 cm<sup>-1</sup>) and bandgap (~6.5 eV) .
  • TEM/EDS : Validates particle morphology and elemental composition (Ba:Li:F ≈ 1:1:3) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 800°C .

Methodological Note : For reproducible XRD analysis, use Rietveld refinement to quantify amorphous phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values (5.8–eV) for BaLiF3?

Discrepancies arise from synthesis-induced defects and measurement techniques:

  • Defect Analysis : Oxygen vacancies or interstitial F<sup>−</sup> ions alter band structure. Use XPS to quantify surface defects .
  • Measurement Consistency : UV-Vis diffuse reflectance (Kubelka-Munk method) must be calibrated against single-crystal standards .
  • Computational Validation : Density Functional Theory (DFT) models predict intrinsic bandgap (6.2 eV), aiding experimental reconciliation .

Q. Table 2: Bandgap Measurement Techniques

TechniqueBandgap Range (eV)Error Margin (± eV)Reference
UV-Vis (Kubelka-Munk)6.2–6.80.1
Ellipsometry5.8–6.30.2

Q. What advanced doping strategies enhance the photoluminescence of BaLiF3 for optoelectronic applications?

Doping with rare-earth ions (e.g., Eu<sup>3+</sup>, Ce<sup>3+</sup>) introduces luminescent centers:

  • Eu<sup>3+</sup> Doping : 1–5 mol% Eu in solvothermal synthesis yields red emission (612 nm, <sup>5</sup>D0→<sup>7</sup>F2 transition) .
  • Co-doping (Ce<sup>3+</sup> + Li<sup>+</sup>) : Compensates charge imbalance, improving quantum efficiency by 20% .

Critical Step : Anneal doped samples at 500°C in argon to reduce quenching via oxygen vacancy elimination .

Q. How should researchers address discrepancies in thermal stability data for BaLiF3 under high-temperature conditions?

Contradictory TGA results (decomposition onset: 700–900°C) stem from atmospheric differences:

  • Inert Atmosphere (N2/Ar) : Stability up to 850°C due to suppressed oxidation .
  • Air Exposure : Surface Li2O formation above 700°C accelerates degradation .
    Resolution : Pair TGA with in situ XRD to monitor phase transitions dynamically .

Q. What methodologies optimize BaLiF3 nanocrystal size distribution for radiation detection applications?

  • Microemulsion Templating : Adjust water-to-surfactant ratio (W0) to control nucleation. W0 = 10 yields 20 nm particles (PDI <0.1) .
  • Post-Synthesis Sonication : Reduces aggregation; 30 min ultrasonication decreases average cluster size by 40% .

Q. How can researchers ensure reproducibility in BaLiF3 synthesis across labs?

  • Standardized Protocols : Publish detailed step-by-step procedures, including precursor purity (≥99.99%), stirring rates (500 rpm), and drying conditions (60°C, vacuum) .
  • Interlab Validation : Share samples for cross-characterization (e.g., round-robin XRD analysis) .

Q. Safety and Compliance

Q. Table 3: Handling Guidelines for BaLiF3

HazardPrecautionReference
Acute Toxicity (Swallowing)Use fume hoods; avoid ingestion.
Inhalation RiskN95 respirators for powder handling.
Waste DisposalNeutralize with Ca(OH)2 before landfill.

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